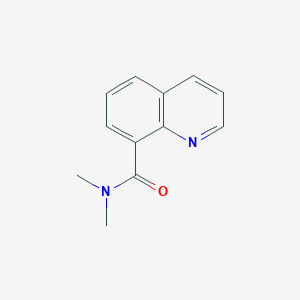
N,N-dimethylquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylquinoline-8-carboxamide, also known as DMQA, is a synthetic compound that has been widely used in scientific research. DMQA belongs to the quinoline family and is a derivative of quinoline-8-carboxamide. Its chemical structure consists of a quinoline ring with a dimethylamino group at position 2 and a carboxamide group at position 8.
Wirkmechanismus
The mechanism of action of N,N-dimethylquinoline-8-carboxamide is not fully understood. However, it has been suggested that N,N-dimethylquinoline-8-carboxamide exerts its biological activities by inhibiting various enzymes and proteins involved in cell proliferation and survival. N,N-dimethylquinoline-8-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N,N-dimethylquinoline-8-carboxamide has also been found to inhibit the activity of NF-κB, a protein involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N,N-dimethylquinoline-8-carboxamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N,N-dimethylquinoline-8-carboxamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N,N-dimethylquinoline-8-carboxamide has been shown to decrease the levels of reactive oxygen species and lipid peroxidation products.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethylquinoline-8-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N,N-dimethylquinoline-8-carboxamide has also been found to have low toxicity and is well tolerated by cells and animals. However, N,N-dimethylquinoline-8-carboxamide has some limitations for lab experiments. It has poor solubility in water and organic solvents, which can limit its use in some experiments. N,N-dimethylquinoline-8-carboxamide also has limited stability in solution, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethylquinoline-8-carboxamide. One future direction is the investigation of the molecular targets of N,N-dimethylquinoline-8-carboxamide. The identification of the molecular targets of N,N-dimethylquinoline-8-carboxamide can provide insights into its mechanism of action and help in the development of more potent analogs. Another future direction is the investigation of the pharmacokinetics and pharmacodynamics of N,N-dimethylquinoline-8-carboxamide. The understanding of the pharmacokinetics and pharmacodynamics of N,N-dimethylquinoline-8-carboxamide can help in the optimization of its dosing and administration. Finally, the investigation of the potential clinical applications of N,N-dimethylquinoline-8-carboxamide is another future direction. The antitumor, anti-inflammatory, and analgesic properties of N,N-dimethylquinoline-8-carboxamide suggest that it may have potential clinical applications in the treatment of cancer, inflammation, and pain.
Synthesemethoden
N,N-dimethylquinoline-8-carboxamide can be synthesized using various methods. One of the most common methods is the reaction between 2-dimethylaminoaniline and 8-chloroquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form N,N-dimethylquinoline-8-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,N-dimethylquinoline-8-carboxamide has been extensively used in scientific research due to its various biological activities. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. N,N-dimethylquinoline-8-carboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N,N-dimethylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFKGLXJEKJXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylquinoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)
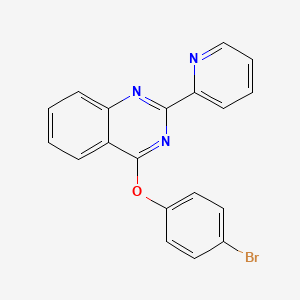
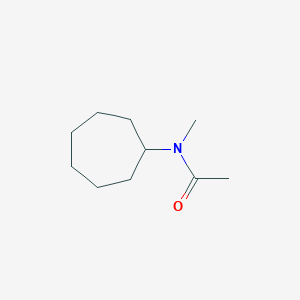
![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
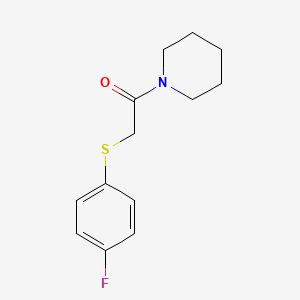
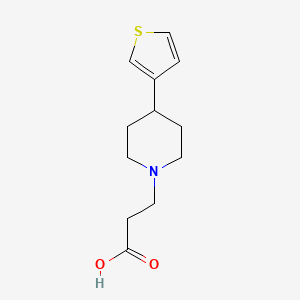
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
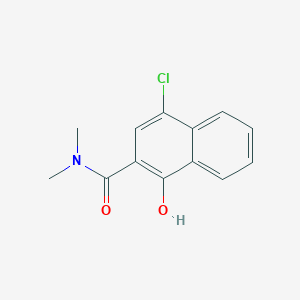
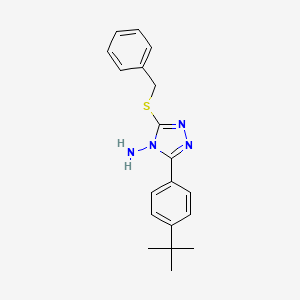
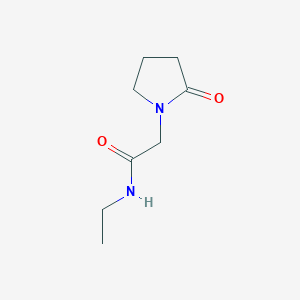
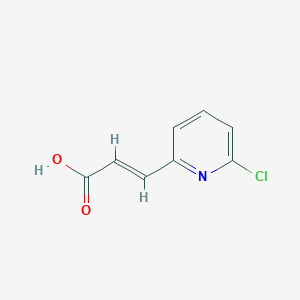
![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)